

An In-Depth Technical Guide to the Discovery and History of Parkeol

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Compound of Interest		
Compound Name:	Parkeol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Parkeol**, a tetracyclic triterpenoid, represents a molecule of significant interest within the scientific community, particularly for its unique structural characteristics and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with **Parkeol**. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Historical Context

Parkeol was first identified as a constituent of the unsaponifiable fraction of shea butter, the fat extracted from the nuts of the African shea tree, Butyrospermum parkii (now scientifically known as Vitellaria paradoxa)[1]. The initial characterization of **Parkeol** was detailed in a 1980 study by Toshihiro Itoh and his colleagues, which focused on the triterpene alcohols present in the seed oils of various plant species[1]. This seminal work laid the foundation for future research into the chemical and biological properties of this unique triterpenoid.

Subsequent studies have revealed the presence of **Parkeol** in a variety of other plant species, as well as in the bacterium Gemmata obscuriglobus, an unusual instance of sterol synthesis in a prokaryote. The biosynthetic pathway of **Parkeol** is closely related to that of other well-known sterols, originating from the cyclization of (3S)-2,3-oxidosqualene. This reaction is catalyzed by



the enzyme **parkeol** synthase, which directs the cyclization to form the characteristic lanostane skeleton with a double bond at the C-9(11) position.

Physicochemical and Spectroscopic Data

The structural elucidation of **Parkeol** was achieved through a combination of chemical and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for **Parkeol**.

Table 1: Physicochemical Properties of Parkeol

Property	Value	Reference
Chemical Formula	C30H50O	
Molar Mass	426.72 g/mol	
IUPAC Name	(3β)-Lanosta-9(11),24-dien-3- ol	-
CAS Number	514-45-4	-
Appearance	White crystalline solid	-
Melting Point	159-161 °C	_
Solubility	Soluble in organic solvents such as chloroform, diethyl ether, and hot acetone.	

Table 2: ¹H NMR Spectral Data of **Parkeol** (500 MHz, CDCl₃)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.24	dd	11.5, 4.5
H-11	5.32	m	
H-24	5.10	t	7.0
Note:	This is a representative dataset and may vary slightly depending on the solvent and experimental conditions.		

Table 3: ¹³C NMR Spectral Data of **Parkeol** (125 MHz, CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C-3	79.0
C-5	50.5
C-9	148.9
C-10	37.1
C-11	116.4
C-14	49.8
C-24	124.3
C-25	131.3
Note:	This is a representative dataset and may vary slightly depending on the solvent and experimental conditions.



Experimental Protocols Isolation and Purification of Parkeol from Shea Butter

The following protocol outlines a general procedure for the isolation and purification of **Parkeol** from the unsaponifiable matter of shea butter.

Diagram 1: Experimental Workflow for **Parkeol** Isolation

Caption: Workflow for isolating **Parkeol** from shea butter.

- Saponification: Shea butter (100 g) is refluxed with a 10% solution of potassium hydroxide in 95% ethanol (500 mL) for 2 hours.
- Extraction of Unsaponifiables: The reaction mixture is cooled, diluted with an equal volume of water, and extracted three times with diethyl ether (3 x 200 mL). The combined ether extracts are washed with water until neutral and dried over anhydrous sodium sulfate.
- Column Chromatography: The solvent is evaporated to yield the crude unsaponifiable matter, which is then subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.
- Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC)
 using a hexane:ethyl acetate (8:2) solvent system and visualized by spraying with a solution
 of ceric sulfate in sulfuric acid followed by heating.
- Crystallization: Fractions containing Parkeol are combined, the solvent is evaporated, and the residue is crystallized from methanol to yield pure Parkeol.

Assessment of Anticancer Activity (MTT Assay)

The cytotoxic effect of **Parkeol** on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram 2: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.



- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of Parkeol (e.g., 1, 5, 10, 25, 50, 100 μM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic).
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (10 μ L per 100 μ L of medium) and the plate is incubated for another 4 hours.
- Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 μL of DMSO.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of **Parkeol** that inhibits 50% of cell growth) is calculated.

Biological Activities and Signaling Pathways

Preliminary studies have suggested that **Parkeol** may possess anti-inflammatory and anticancer properties, common among triterpenoids. While specific quantitative data for pure **Parkeol** is still emerging, related compounds have shown activity in various assays.

Table 4: Potential Biological Activities of Parkeol (Hypothesized based on related compounds)



Activity	Assay	Potential Effect
Anti-inflammatory	Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages	Reduction of NO levels
Anticancer	Cytotoxicity against various cancer cell lines (e.g., MTT assay)	Inhibition of cell proliferation

The mechanisms underlying these potential activities are likely to involve the modulation of key cellular signaling pathways. Based on the known actions of other triterpenoids, **Parkeol** may influence inflammatory and cancer-related pathways such as NF-kB and PI3K/Akt.

Diagram 3: Hypothesized Modulation of the NF-kB Signaling Pathway by Parkeol

Caption: Potential inhibition of the NF-kB pathway by **Parkeol**.

Diagram 4: Hypothesized Modulation of the PI3K/Akt Signaling Pathway by Parkeol

Caption: Potential inhibition of the PI3K/Akt pathway by **Parkeol**.

Conclusion and Future Directions

Parkeol, a triterpenoid first isolated from shea butter, presents an intriguing subject for further scientific investigation. Its unique structure and biosynthetic origin warrant deeper exploration of its biological activities. Future research should focus on obtaining comprehensive quantitative data on its anti-inflammatory and anticancer effects, including the determination of IC₅₀ values against a broader range of cell lines and enzymes. Elucidating the precise molecular mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and PI3K/Akt, will be crucial for understanding its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors and contribute to the advancement of knowledge surrounding this promising natural product.



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References

- 1. semanticscholar.org [semanticscholar.org]
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